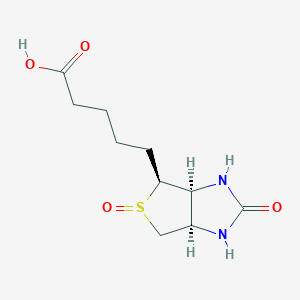

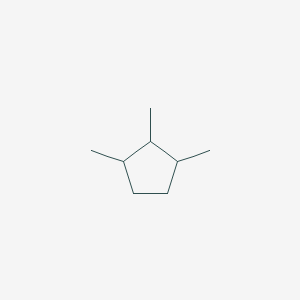

![molecular formula C11H11N5 B043363 3,7-二甲基-3H-咪唑并[4,5-f]喹喔啉-2-胺 CAS No. 78411-56-0](/img/structure/B43363.png)

3,7-二甲基-3H-咪唑并[4,5-f]喹喔啉-2-胺

描述

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is a heterocyclic aromatic amine. It is known for its mutagenic and carcinogenic properties, often found in cooked meats and fish as a byproduct of the Maillard reaction, which occurs during the browning process .

科学研究应用

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is primarily used in scientific research due to its mutagenic and carcinogenic properties. It is utilized in studies related to:

作用机制

Target of Action

The primary target of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . These enzymes play a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

The compound is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively . This activation process leads to the formation of a metabolite that reacts with DNA to form adducts .

Biochemical Pathways

The compound affects the metabolic pathway involving the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . The downstream effects include the formation of a metabolite that can react with DNA, leading to the formation of adducts .

Pharmacokinetics

The compound is known to be slightly soluble in dmso and methanol , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of a metabolite that reacts with DNA to form adducts . This process can lead to mutations and potentially induce tumor formation .

Action Environment

The compound is found in high-temperature cooked fish and meats . Therefore, the cooking process and temperature may influence the compound’s action, efficacy, and stability. Additionally, the compound is sensitive to light and air , suggesting that storage conditions could also impact its stability and efficacy.

生化分析

Biochemical Properties

It is known that similar compounds in the imidazoquinoxaline family can interact with various enzymes and proteins

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with acetaldehyde and ammonium acetate, followed by reduction and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale manufacturing. the synthesis generally follows similar routes as laboratory methods, with optimizations for yield and purity .

化学反应分析

Types of Reactions

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoxaline core.

Substitution: It can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can introduce various functional groups .

相似化合物的比较

Similar Compounds

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): Another heterocyclic amine with similar mutagenic properties.

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Known for its presence in cooked meats and its role in cancer research.

Uniqueness

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is unique due to its specific structure and the positions of its methyl groups, which influence its reactivity and interaction with biological molecules .

属性

IUPAC Name |

3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBGZSRZUHNKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229066 | |

| Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78411-56-0 | |

| Record name | 8-Demethyl-7-methyl meiqx | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078411560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEMETHYL-7-METHYL MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13I52Q7651 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。